REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6](N)[CH:5]=1.N([O-])=O.[Na+].[BrH:18]>S(=O)(=O)(O)O.C(O)(=O)C.[Cu](Br)Br>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6]([Br:18])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)C#N)N)=O
|
Name
|
|
Quantity
|
511 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper bromide
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool down to room temperature
|
Type
|
ADDITION
|
Details
|
pour the mixture
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
Filter out the resulting dark solid
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
FILTRATION
|
Details
|
filter the inorganic solid
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
to yield a crude yellow residue
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Silica gel-hexane/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)C#N)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |